Acetanilide-13C6
Description
Overview of Carbon-13 (¹³C) Isotope Labeling
Carbon-13 is a stable isotope of carbon that accounts for approximately 1.1% of all natural carbon on Earth. wikipedia.org Its unique properties make it an ideal label for a wide array of scientific investigations. symeres.com
¹³C-labeled compounds are chemically identical to their unlabeled counterparts, ensuring that they accurately reflect the behavior of the native molecule in a given system. The key difference lies in their mass, which allows them to be distinguished and quantified using techniques like mass spectrometry. silantes.com Furthermore, the ¹³C nucleus has a non-zero spin, making it detectable by NMR spectroscopy, a powerful tool for determining molecular structure. wikipedia.org These properties have led to the widespread use of ¹³C-labeled compounds in diverse fields, including metabolomics, proteomics, environmental science, and drug development. symeres.commedchemexpress.com
The ability to trace the path of carbon atoms is fundamental to understanding a vast number of biological and chemical processes. By introducing a ¹³C-labeled compound, researchers can track its incorporation and transformation through metabolic pathways. silantes.comalfa-chemistry.com This allows for the detailed mapping of these intricate networks and the identification of key enzymes and intermediates. nih.gov This information is critical for understanding cellular physiology, disease mechanisms, and the action of pharmaceuticals. silantes.comsilantes.com
Unique Properties and Applications of 13C-Labeled Compounds
Acetanilide (B955) as a Model Compound in Chemical and Pharmaceutical Research
Acetanilide, a simple aromatic amide, has a long history in medicinal chemistry, having been one of the first synthetic analgesics and antipyretics. researchgate.net While its clinical use has largely been superseded, it remains a valuable model compound in chemical and pharmaceutical research. rjptonline.orgnih.gov Its well-understood chemical properties and metabolic pathways make it an ideal candidate for developing and validating new analytical methods and for studying fundamental biochemical processes. nih.govncert.nic.in The synthesis of various acetanilide derivatives continues to be an active area of research for the development of new therapeutic agents with a range of pharmacological activities. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,6+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERHIULMFGESH-OLGKHRKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480127 | |
| Record name | Acetanilide-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201741-03-9 | |
| Record name | Acetanilide-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201741-03-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Isotopic Purity of Acetanilide 13c6
Precursor Selection and Isotopic Enrichment Strategies
The successful synthesis of Acetanilide-13C6 with high isotopic purity hinges on the careful selection of labeled precursors and the application of effective isotopic enrichment strategies.
The most direct and common precursor for the synthesis of this compound is Aniline-13C6. caymanchem.comlookchem.comisotope.com In this molecule, all six carbon atoms of the benzene (B151609) ring are replaced with their ¹³C isotopes. The use of Aniline-13C6 ensures that the resulting this compound will have a uniformly labeled phenyl group. isotope.com Aniline-13C6 is a commercially available building block used in the synthesis of various ¹³C-labeled compounds, including derivatives of tryptophan and indole. caymanchem.comlookchem.comisotope.com
Alternatively, if the goal is to label the acetyl group of acetanilide (B955), a ¹³C-labeled acetylating agent would be necessary. For instance, reacting unlabeled aniline (B41778) with ¹³C-labeled acetic anhydride (B1165640) or acetyl chloride would result in Acetanilide with the ¹³C label on the carbonyl and/or methyl carbons of the acetyl moiety. researchgate.net
Table 1: Properties of Aniline-13C6
| Property | Value |
| Synonyms | Aminobenzene-¹³C₆, Benzenamine-¹³C₆, Phenylamine-¹³C₆ caymanchem.comisotope.com |
| Linear Formula | ¹³C₆H₅NH₂ |
| CAS Number | 100849-37-4 caymanchem.com |
| Molecular Weight | 99.08 isotope.com |
| Form | Liquid |
| Isotopic Purity | 99 atom % ¹³C |
This table contains data sourced from multiple references. caymanchem.comisotope.com
The low natural abundance of ¹³C (approximately 1.1%) necessitates enrichment for its effective use in labeled compounds. wikipedia.orgfrontiersin.org While various methods exist for separating ¹³C from the more abundant ¹²C isotope, cryogenic distillation of methane (B114726) or carbon monoxide is currently the most economically viable industrial technique. wikipedia.org
For laboratory-scale synthesis, the most practical approach is to start with commercially available ¹³C-enriched precursors. The synthesis of these precursors often involves complex multi-step processes. For instance, methods have been developed for the high-level enrichment of amino acids with ¹³C and ¹⁸O, which are critical for isotope-edited infrared spectroscopy studies of proteins. acs.org The determination of ¹³C enrichment in the final product is crucial and can be accurately measured using techniques like ¹H NMR spectroscopy. nih.gov
Utilization of Aniline-13C6 and Other Labeled Precursors
Synthetic Methodologies for this compound
The primary method for synthesizing both labeled and unlabeled acetanilide is through the acylation of aniline. This reaction falls under the category of nucleophilic acyl substitution. wpmucdn.comlibretexts.org
Nucleophilic acyl substitution is a key reaction in organic chemistry where a nucleophile attacks an electrophilic carbonyl carbon, leading to the replacement of a leaving group. libretexts.orgpearson.com In the synthesis of this compound from Aniline-13C6, the amino group of the labeled aniline acts as the nucleophile. pearson.com
The most common laboratory preparation of acetanilide involves the reaction of aniline with acetic anhydride. wpmucdn.comtiu.edu.iqbyjus.com For the synthesis of this compound, Aniline-13C6 is reacted with acetic anhydride. The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the Aniline-13C6 on one of the carbonyl carbons of acetic anhydride. wpmucdn.compearson.comdoubtnut.com This forms a tetrahedral intermediate, which then collapses, eliminating an acetate (B1210297) ion as a leaving group to form the stable amide product, this compound, and acetic acid as a byproduct. wpmucdn.comdoubtnut.comaskfilo.com The reaction is often carried out in the presence of a solvent like water or glacial acetic acid, and sometimes with a catalyst. byjus.comuobasrah.edu.iq
The general chemical equation for this reaction is: C₆H₅NH₂ + (CH₃CO)₂O → C₆H₅NHCOCH₃ + CH₃COOH askfilo.com
For the labeled compound, the equation is: ¹³C₆H₅NH₂ + (CH₃CO)₂O → ¹³C₆H₅NHCOCH₃ + CH₃COOH
Table 2: Typical Reaction Parameters for Acetanilide Synthesis
| Parameter | Condition |
| Reactants | Aniline, Acetic Anhydride byjus.com |
| Solvent | Water, Glacial Acetic Acid byjus.comuobasrah.edu.iq |
| Catalyst | Concentrated HCl, Zinc dust (to prevent oxidation) byjus.comuobasrah.edu.iq |
| Post-Reaction | Quenching with ice-water to precipitate the product byjus.com |
| Purification | Recrystallization from water or ethanol (B145695) byjus.com |
This table contains data sourced from multiple references. byjus.comuobasrah.edu.iq
While acetic anhydride is the most frequently used acylating agent for this synthesis, other reagents can also be employed. Acetyl chloride is another effective acetylating agent. byjus.com The reaction with acetyl chloride is generally more vigorous than with acetic anhydride.
Other, less common acylating agents include ketene (B1206846). In some specialized industrial applications, such as those using microchannel reactors for continuous synthesis, ketene dimer has been used as a precursor for acetylation.
In broader synthetic chemistry, a variety of acylating agents are known, including carboxylic acids activated by reagents like trifluoroacetic anhydride. magtech.com.cn However, for the straightforward synthesis of acetanilide, acetic anhydride and acetyl chloride remain the most practical choices.
Reaction of 13C6-Aniline with Acetic Anhydride
Optimization of Reaction Conditions for Isotopic Integrity
The primary synthesis route to this compound involves the acetylation of Aniline-13C6. The most common method employs the reaction of the isotopically labeled aniline with acetic anhydride, sometimes in the presence of a catalyst or a specific solvent system. uobasrah.edu.iqbyjus.com The core reaction is:
C₆H₅NH₂ + (CH₃CO)₂O → C₆H₅NHCOCH₃ + CH₃COOH (where C₆ represents the uniformly 13C-labeled phenyl ring)*
Maintaining isotopic integrity is paramount due to the high cost of 13C-labeled starting materials. Optimization focuses on maximizing reaction yield and minimizing side reactions that could lead to the loss of the labeled phenyl group. Key parameters for optimization include:
Reaction Solvent: While the reaction can be performed neat, a solvent is often used to ensure the reactants are well-dispersed, which is crucial for an efficient reaction. uobasrah.edu.iq Water is a common solvent, though aniline itself is not very soluble in it. To address this, a small amount of acid, like hydrochloric acid, can be added to form the more soluble anilinium salt before the addition of acetic anhydride and a buffer like sodium acetate. uobasrah.edu.iqbyjus.com
Temperature Control: The acetylation of aniline is an exothermic reaction. Controlling the temperature, often by cooling the reaction mixture initially (e.g., in an ice bath), is crucial to prevent the formation of unwanted byproducts. prepchem.com The reaction can then proceed at room temperature or with gentle heating to ensure completion. prepchem.comiscientific.org
Stoichiometry and Reagent Purity: Using a slight excess of acetic anhydride can help drive the reaction to completion, ensuring that as much of the expensive Aniline-13C6 is converted to the desired product as possible. The purity of the reagents is also critical to prevent side reactions.
Catalyst: While not always necessary, catalysts like a small amount of zinc dust can be used to prevent the oxidation of the aniline starting material during the reaction. byjus.com
The goal is to create a robust and high-yield procedure that can be reliably performed without compromising the isotopic enrichment of the final this compound product.
Purification Techniques for Labeled Acetanilide
Following the synthesis, the crude this compound product must be purified to remove unreacted starting materials, byproducts, and any other impurities. The most effective and widely used method for purifying solid organic compounds like acetanilide is recrystallization. gordon.educhem21labs.comquizlet.comcerritos.edu
The process of recrystallization involves several key steps:
Solvent Selection: An ideal solvent for recrystallization will dissolve the this compound sparingly or not at all at room temperature but will dissolve it completely at the solvent's boiling point. quizlet.com Water is a commonly used and effective solvent for acetanilide.
Dissolution: The crude product is dissolved in the minimum amount of hot solvent necessary to form a saturated solution. chem21labs.comcerritos.edu Using the minimal volume is critical for maximizing the yield of the purified crystals upon cooling.
Decolorization: If the hot solution is colored, it indicates the presence of colored impurities. These can be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution and then performing a hot gravity filtration to remove the carbon, which adsorbs the impurities. gordon.edu
Crystallization: The hot, saturated solution is allowed to cool slowly and without disturbance. As the solution cools, the solubility of the this compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the solvent. cerritos.edu Slow cooling is essential for the formation of large, pure crystals. chem21labs.com
Isolation and Drying: The purified crystals are separated from the cold solvent (the "mother liquor") by vacuum filtration using a Büchner funnel. chem21labs.com The crystals are then washed with a small amount of ice-cold solvent to remove any adhering mother liquor and dried to remove the last traces of the solvent. chem21labs.comcerritos.edu
This recrystallization process can be repeated if necessary to achieve the desired level of purity for the final this compound product.
Characterization of Isotopic Purity and Regiospecificity
After synthesis and purification, the this compound must be thoroughly analyzed to confirm its chemical identity, isotopic enrichment, and the precise location of the heavy isotopes. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the principal analytical techniques used for this characterization. iscientific.orglookchem.com
Mass Spectrometry for Isotopic Abundance Determination
Mass spectrometry (MS) is a powerful technique used to measure the mass-to-charge ratio of ions. It is the primary method for determining the isotopic abundance in a labeled compound. nih.gov For this compound, the analysis confirms that the compound has been successfully enriched with six 13C atoms.
In a typical MS experiment, the molecule is ionized and then separated based on its mass. Unlabeled acetanilide has a molecular weight of approximately 135.17 g/mol . Since this compound contains six 13C atoms instead of 12C atoms in the phenyl ring, its molecular weight will be higher by approximately 6 atomic mass units.
Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of MS that provides very precise measurements of isotopic ratios. usgs.govresearchgate.net The analysis of this compound would show a cluster of mass isotopomers. The most abundant ion peak would correspond to the molecule containing six 13C atoms. The isotopic purity is calculated from the relative intensities of the ion peaks corresponding to the fully labeled species versus those corresponding to partially labeled or unlabeled species. nih.govnih.gov It is common to achieve isotopic abundance levels of 98% or higher. lookchem.com
Table 1: Representative Mass Spectrometry Data for this compound
| Mass Isotopomer (m/z) | Description | Expected Relative Abundance (for 99% enrichment) |
| 135 | Unlabeled Acetanilide (C₈H₉NO) | Very Low |
| 136-140 | Partially Labeled Acetanilide | Low |
| 141 | Fully Labeled Acetanilide (¹³C₆C₂H₉NO) | High (>99%) |
This table is for illustrative purposes. Actual results would need to be corrected for the natural abundance of other isotopes (e.g., ¹³C in the acetyl group, ¹⁵N, ²H, ¹⁷O, ¹⁸O).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Position Confirmation
While mass spectrometry confirms the degree of isotopic enrichment, it does not typically provide information about the specific location of the labels within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is the definitive method for confirming the regiospecificity of the isotopic labeling. nih.gov
In 13C NMR spectroscopy, a signal is produced for each unique carbon atom in a molecule. nih.gov The chemical shift of the signal provides information about the chemical environment of that carbon atom. For this compound, the starting material is Aniline-13C6, where all six carbon atoms of the phenyl ring are 13C. Therefore, in the 13C NMR spectrum of the final product, the signals corresponding to the aromatic carbons should be significantly enhanced compared to the signals for the two carbons of the acetyl group, which have natural 13C abundance. nih.gov
The spectrum will show intense peaks in the aromatic region (typically 115-140 ppm) and much smaller peaks for the methyl and carbonyl carbons of the acetyl group. This confirms that the labeling is confined to the phenyl ring as intended. chegg.comchegg.com
Table 2: Expected 13C NMR Chemical Shifts for this compound
| Carbon Atom Assignment | Typical Chemical Shift (ppm) | Expected Signal Intensity |
| C=O (Carbonyl) | ~169 | Natural Abundance |
| C-1 (Aromatic, N-substituted) | ~138 | Enriched (High) |
| C-2, C-6 (Aromatic, ortho) | ~120 | Enriched (High) |
| C-3, C-5 (Aromatic, meta) | ~129 | Enriched (High) |
| C-4 (Aromatic, para) | ~124 | Enriched (High) |
| CH₃ (Methyl) | ~24 | Natural Abundance |
Note: The exact chemical shifts can vary slightly depending on the solvent used.
By using mass spectrometry and NMR spectroscopy in conjunction, researchers can confidently verify both the isotopic purity and the precise structural location of the labels in the synthesized this compound, ensuring its suitability for use in subsequent experiments. iscientific.org
Advanced Spectroscopic Applications of Acetanilide 13c6
Mass Spectrometry (MS) Applications of Acetanilide-13C6
This compound serves as a valuable tool in mass spectrometry for both quantitative analysis and the elucidation of fragmentation pathways. rsc.orgnih.govdtic.mil
Quantitative Analysis Using Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying compounds in complex mixtures. speciation.net This technique relies on the addition of a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample. speciation.netnih.gov
In analytical chemistry, an internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and blanks to correct for the loss of analyte during sample preparation and analysis. researchgate.net this compound is an ideal internal standard for the quantification of unlabeled acetanilide (B955) and related compounds. schem.jpntnu.no Because it is chemically identical to the analyte, it co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer. ntnu.no However, due to its higher mass, its signal is distinct from that of the unlabeled analyte, allowing for separate detection. ntnu.no The ratio of the analyte signal to the internal standard signal is used to construct a calibration curve for determining the concentration of the analyte in the unknown sample. eurl-pesticides.eu This approach improves the precision and accuracy of quantitative methods. nih.gov
Table 1: Application of Isotopically Labeled Internal Standards in Quantitative Analysis
| Analytical Technique | Internal Standard | Application | Benefit |
|---|---|---|---|
| LC-MS/MS | 13C-labeled compounds | Quantification of drugs and metabolites | Corrects for variability in sample preparation and instrument response. rsc.orgnih.gov |
| GC-MS | 13C6-labeled phenol (B47542) | Determination of phenol in environmental samples | Improves accuracy by accounting for matrix effects. nih.gov |
Matrix effects, which include ion suppression or enhancement, are a significant challenge in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte, leading to inaccurate quantification. gimitec.comchromatographytoday.com
The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for matrix effects. gimitec.com Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. ntnu.no By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is normalized, leading to more accurate and reliable quantitative results. ut.ee This is particularly crucial when analyzing complex biological or environmental samples where matrix components are abundant. nih.gov
This compound as an Internal Standard in Analytical Methods
Fragmentation Pathway Elucidation via MS/MS
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. dtic.mil In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. tutorchase.com The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. tutorchase.comlibretexts.org
By comparing the MS/MS fragmentation pattern of unlabeled acetanilide with that of this compound, researchers can definitively identify the atoms lost in each fragmentation step. dtic.mil The mass shift of 6 Da (for the six 13C atoms) in the precursor ion and its fragments allows for the precise assignment of fragmentation pathways. core.ac.uk This information is invaluable for confirming the structure of known compounds and for identifying unknown metabolites or degradation products of acetanilide. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetanilide |
| Lignin (B12514952) |
| Cellulose (B213188) |
| Chitin (B13524) |
| Metolachlor-13C6 |
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique in the field of metabolomics for the structural elucidation and identification of metabolites. thermofisher.comijpras.com When coupled with liquid chromatography (LC-HRMS), it provides high sensitivity, specificity, and resolving power for analyzing complex biological mixtures. animbiosci.org The use of stable isotope-labeled compounds, such as this compound, synergistically enhances the capabilities of HRMS, offering a powerful strategy for unequivocally identifying drug metabolites. researchgate.net
The fundamental principle of HRMS in metabolite identification lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of an ion's elemental formula, as it can distinguish between compounds that have the same nominal mass but different elemental compositions (isobars). europa.eu
The strategic incorporation of a 13C6-labeled phenyl ring in this compound provides a distinct advantage in metabolic studies. Metabolites derived from this compound will retain the six carbon-13 atoms, resulting in a characteristic mass shift compared to their unlabeled counterparts. This isotopic signature creates a unique "doublet" of peaks in the mass spectrum for the labeled and any naturally present unlabeled compound, separated by a known mass difference. This pattern allows for the rapid and confident identification of drug-related material against a complex background of endogenous molecules.
The general workflow for metabolite identification using this compound with HRMS involves several key steps. After administration of the labeled compound, biological samples are collected and analyzed. The HRMS instrument screens for the characteristic isotopic pattern of the parent compound and its metabolites. The accurate mass data obtained for the labeled peaks enables the prediction of their elemental formulas, which is a critical step in structural elucidation. ijpras.com
Research on the biotransformation of acetanilide has identified several key metabolic pathways. In a study using the fungus Trametes versicolor, HRMS was instrumental in identifying novel metabolites of acetanilide. acs.org The fungus was found to metabolize acetanilide into aniline (B41778) and a previously undiscovered glutamine-conjugated product. acs.org The identification of these novel metabolites was facilitated by the high-resolution capabilities of the mass spectrometer, which allowed for the precise determination of their chemical formulas. acs.org Similarly, studies on the related compound aniline have utilized isotope labeling to track its metabolic fate, identifying N-acetyl-4-aminophenol as the primary urinary metabolite. researchgate.net
The data generated from HRMS analysis provides high-confidence identification of metabolites. The table below illustrates the theoretical and observed mass data for this compound and its known or potential metabolites, demonstrating the precision of HRMS in such studies.
Interactive Data Table: Metabolite Identification using HRMS
This table presents hypothetical high-resolution mass spectrometry data for this compound and its metabolites. The comparison between the theoretical exact mass and a plausible "observed" mass, resulting in a low ppm error, highlights the accuracy of the technique in confirming metabolite identity.
| Metabolite Name | Chemical Formula (Unlabeled) | Theoretical m/z [M+H]⁺ (Unlabeled) | Theoretical m/z [M+H]⁺ (13C6-labeled) | Observed m/z [M+H]⁺ (Labeled) | Mass Error (ppm) |
| Acetanilide | C₈H₉NO | 136.0757 | 142.0958 | 142.0955 | -2.1 |
| Aniline | C₆H₇N | 94.0651 | 100.0852 | 100.0850 | -2.0 |
| N-acetyl-4-aminophenol (Paracetamol) | C₈H₉NO₂ | 152.0706 | 158.0907 | 158.0903 | -2.5 |
| Glutamine-conjugated acetanilide | C₁₃H₁₆N₂O₄ | 281.1183 | 287.1384 | 287.1389 | 1.7 |
This precise data allows researchers to distinguish metabolites from background ions and confirm the retention of the labeled core structure, thereby validating the metabolic pathway.
Kinetic Isotope Effects (KIEs) in Acetanilide Reactions
Kinetic Isotope Effects (KIEs) are the changes observed in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org The use of this compound has been crucial in examining these effects in various reactions involving the acetanilide molecule.
The foundation of the kinetic isotope effect lies in the principles of vibrational spectroscopy and quantum mechanics. princeton.edu A chemical bond containing a heavier isotope, like carbon-13, has a lower zero-point vibrational energy compared to a bond with a lighter isotope, such as carbon-12. For a reaction to proceed, this bond often needs to be stretched or broken in the transition state. Because the bond to the heavier isotope is effectively stronger and resides at a lower energy level, reactions that involve breaking this bond occur more slowly. core.ac.uk The KIE is quantified as the ratio of the reaction rate constant for the lighter isotope (k-light) to that of the heavier isotope (k-heavy). wikipedia.org
A primary kinetic isotope effect is seen when the isotopically substituted atom is directly involved in bond-breaking or bond-forming during the rate-determining step of the reaction. core.ac.uk For carbon-13, a primary KIE (¹²k/¹³k) is typically between 1.02 and 1.05 for the complete cleavage of a C-C or C-H bond at room temperature. core.ac.uklibretexts.org
A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond cleavage or formation in the rate-determining step. wikipedia.orgcore.ac.uk These effects are usually smaller than primary KIEs and can be normal (k-light / k-heavy > 1) or inverse (k-light / k-heavy < 1). wikipedia.org They result from changes in the vibrational environment of the isotopic atom as the reactant moves to the transition state. core.ac.uk
Measuring carbon-13 KIEs with this compound is a valuable method for identifying the slowest, or rate-determining, step in a reaction sequence. illinois.eduepfl.ch A significant primary KIE at a specific labeled carbon indicates that a bond to that carbon is breaking or forming in this critical step. illinois.edu For example, in the acid-catalyzed hydrolysis of acetanilide, computational studies suggest the rate-determining step is the nucleophilic addition of a hydroxide (B78521) ion to form a tetrahedral intermediate. researchgate.net Experimental KIE studies using this compound could confirm this by showing a significant KIE at the carbonyl carbon, distinguishing it from other potential slow steps like protonation or the breakdown of the intermediate. researchgate.net Similarly, in the chlorination of acetanilide, a proposed mechanism involves the formation of an N-chloro intermediate followed by an intermolecular rearrangement as the rate-determining step. scribd.com
The magnitude of the observed ¹³C KIE can depend on the specific location of the isotopic label within the acetanilide molecule. liverpool.ac.uk This regio-sensitivity provides detailed information about electronic and steric changes at different molecular positions during a reaction. For instance, in an electrophilic aromatic substitution on acetanilide, the KIE at the para-carbon (the primary site of reaction) would be expected to differ from the KIEs at the ortho- and meta-carbons. This is because the para-carbon is more directly involved in the formation of the sigma complex in the transition state. Studies on other aromatic systems have demonstrated that such position-specific KIEs can be measured and are crucial for understanding reaction mechanisms in detail. liverpool.ac.uk
Elucidation of Rate-Determining Steps in Acetanilide Reactivity
Reaction Mechanism Elucidation with 13C Labeling
Using this compound as an isotopic tracer allows for the direct monitoring of carbon atoms throughout a reaction, providing clear evidence for proposed mechanisms. wikipedia.org
This compound is particularly valuable in reactions where the carbon framework of the molecule rearranges. wikipedia.org By analyzing the distribution of the ¹³C label in the reaction products with techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), chemists can map the movement of individual carbon atoms. wikipedia.orgnih.gov This has been essential in studying reactions like the Fries rearrangement and other molecular rearrangements where multiple pathways are possible. For example, in the acid-catalyzed rearrangement of 4,4'-dichlorohydrazobenzene, a reaction analogous to the benzidine (B372746) rearrangement that acetanilide derivatives can undergo, ¹⁵N labeling was used to trace the nitrogen atoms. tdl.org A similar approach using this compound would allow researchers to follow the carbon skeleton, definitively proving or disproving a proposed concerted, sigmatropic rearrangement mechanism by observing where the ¹³C labels end up in the final product structure. tdl.org
Studies on Acetanilide Derivative Synthesis Mechanisms
The use of this compound and its derivatives, such as 4'-Chlorothis compound, is instrumental in understanding the mechanisms of various synthetic reactions. By tracking the 13C-labeled core, chemists can confirm reaction pathways and rule out alternative mechanisms.
A key application is in studying palladium-catalyzed cross-coupling reactions to form ortho-acylacetanilides. The labeled acetanilide allows for precise tracking of the carbon framework during the C-H bond activation and subsequent acylation, confirming the regioselectivity and efficiency of the catalytic cycle.
Furthermore, in the synthesis of complex molecules, starting with an isotopically labeled precursor like 4-chloroaniline-13C6 to produce 4'-chlorothis compound ensures that the label is retained throughout the synthetic sequence. This is crucial for subsequent mechanistic studies of reactions involving this derivative. The synthesis itself requires carefully controlled conditions to prevent any isotopic scrambling.
Table 1: Selected Research Findings on Acetanilide Derivative Synthesis Mechanisms
| Study Focus | Labeled Compound Used | Key Mechanistic Insight |
| Palladium-Catalyzed Cross-Coupling | Acetanilide | Elucidation of the ortho-acylation pathway. |
| Isotopic Labeling Strategy | 4-Chlorothis compound | Confirmed retention of the 13C6-labeled core during acetylation of 4-chloroaniline-13C6. |
Isotope Exchange Reactions
This compound is also valuable in studying hydrogen isotope exchange (HIE) reactions, which are fundamental processes in organic chemistry and have applications in pharmaceutical labeling. These reactions involve the replacement of hydrogen atoms with isotopes like deuterium (B1214612) or tritium.
Recent research has focused on iridium-catalyzed HIE reactions. A comparative study of different iridium(I) catalysts has been conducted to understand and optimize the conditions for either high selectivity or maximum deuterium incorporation in substrates like acetanilide. researchgate.net Density Functional Theory (DFT) calculations on the transition states of the HIE reaction of acetanilide with an iridium catalyst provide theoretical backing for the experimental observations. researchgate.net
The pH of the reaction medium significantly influences the rate of hydrogen-deuterium exchange. nih.gov The reaction rate is typically at its minimum between pH 2 and 3 and increases with either increasing or decreasing pH. nih.gov This pH-dependent reactivity is a key consideration in designing isotope exchange experiments.
Palladium-catalyzed methods have also been developed for the late-stage C-H deuteration of arenes, including aniline derivatives. acs.org These protocols demonstrate high functional group tolerance and allow for significant deuterium incorporation, making them useful for preparing deuterated standards for mechanistic studies and drug development. acs.org
Table 2: Research Findings on Isotope Exchange Reactions with Acetanilide
| Catalyst System | Isotope Source | Key Findings |
| Iridium(I) Catalysts | Deuterium Gas | Reaction temperature can be varied to control reactivity and selectivity of HIE. researchgate.net |
| Palladium with D2O/HFIP | D2O/HFIP | Enables high degrees of deuterium incorporation in aniline derivatives under mild conditions. acs.org |
Conclusion
Acetanilide-¹³C₆, while a specific and specialized molecule, exemplifies the profound impact of stable isotope labeling on scientific research. Its utility in tracing metabolic pathways and serving as a high-fidelity internal standard underscores the power of this technique to provide precise and reliable data. The insights gained from studies using such labeled compounds are not confined to the specific molecule itself but contribute to a broader understanding of fundamental chemical and biological processes. As analytical instrumentation continues to advance in sensitivity and resolution, the role of stable isotope-labeled compounds like Acetanilide-¹³C₆ is set to expand, further enabling scientists to explore the intricate molecular world with ever-increasing detail and accuracy.
Historical Context and Prior Research on Acetanilide (B955)
Acetanilide, with the chemical formula C₆H₅NHC(O)CH₃, was one of the first synthetic analgesics and antipyretics, introduced into medical practice in 1886 under the brand name Antifebrin. si.eduwikipedia.org Early research focused on its synthesis and pharmacological effects. However, concerns about its toxicity, particularly its tendency to cause cyanosis due to methemoglobinemia, led to the development of safer alternatives like phenacetin (B1679774) and, later, paracetamol (acetaminophen). wikipedia.orgdigitellinc.com
Subsequent research in the 20th century delved into the mechanism of action of acetanilide and its derivatives, aiming to optimize therapeutic properties while minimizing adverse effects. A significant breakthrough occurred in 1948 when it was discovered that acetanilide is primarily metabolized in the human body to paracetamol, which is responsible for its analgesic and antipyretic effects. wikipedia.org The toxic effects were attributed to a minor metabolic pathway where acetanilide is hydrolyzed to aniline (B41778). wikipedia.org
Rationale for Utilizing Acetanilide-13C6 in Advanced Studies
The use of this compound, where the six carbon atoms of the benzene (B151609) ring are replaced with the ¹³C isotope, offers significant advantages for modern research. This stable isotope-labeled version of acetanilide allows for highly precise and sensitive tracking of the molecule and its metabolites in biological systems.
Key applications and the rationale for using this compound include:
Metabolic Studies: By using this compound, researchers can accurately trace the metabolic fate of the acetanilide molecule. lucerna-chem.ch This is crucial for understanding how the compound is processed in the body, identifying its metabolites, and quantifying their formation. tandfonline.com For instance, studies can differentiate between the intended metabolic pathway leading to paracetamol and the toxic pathway involving aniline. wikipedia.org
Mass Spectrometry (MS): In mass spectrometry, the heavier mass of this compound (M+6 compared to unlabeled acetanilide) allows for its clear distinction from the naturally occurring compound. This makes it an excellent internal standard for quantitative analysis, enabling precise measurement of unlabeled acetanilide and its metabolites in complex biological matrices like blood or urine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful tool for structural elucidation. oxinst.com The enrichment of ¹³C in this compound significantly enhances the signal in ¹³C NMR, facilitating the detailed study of its structure and interactions with other molecules, such as proteins or enzymes. oxinst.comsigmaaldrich.com
Mechanistic Studies: The labeled compound is invaluable for investigating the chemical mechanisms of its metabolism and potential toxicity. By tracking the ¹³C atoms, researchers can gain insights into bond-breaking and bond-forming processes during metabolic transformations. symeres.com
The high isotopic purity of commercially available this compound, often 99 atom % ¹³C, ensures the reliability and accuracy of these advanced studies.
Interactive Data Table: Properties of Acetanilide and its Isotopologues
| Property | Acetanilide | This compound | Acetanilide-(ring-13C6, carbonyl-13C) |
| Chemical Formula | C₈H₉NO | CH₃CONH¹³C₆H₅ | CH₃¹³CONH¹³C₆H₅ |
| Molar Mass | 135.17 g/mol | 141.12 g/mol | 142.11 g/mol sigmaaldrich.com |
| CAS Number | 103-84-4 wikipedia.org | 201741-03-9 | 1173018-63-7 sigmaaldrich.com |
| Melting Point | 113-115 °C wikipedia.org | 113-115 °C (lit.) | 113-115 °C (lit.) sigmaaldrich.com |
| Boiling Point | 304 °C wikipedia.org | 304 °C (lit.) | 304 °C (lit.) sigmaaldrich.com |
| Mass Shift | M | M+6 | M+7 sigmaaldrich.com |
Application of Acetanilide 13c6 in Metabolic Pathway Tracing
Principles of Stable Isotope Tracing in Biological Systems
Stable isotope tracing is a powerful technique that allows researchers to track the movement of atoms through metabolic pathways within a living system. numberanalytics.comontosight.ai The method involves introducing a molecule containing a stable isotope, such as ¹³C, ¹⁵N, or ²H (deuterium), into a biological system. creative-proteomics.com These labeled molecules act as tracers. Because they are chemically identical to their non-labeled counterparts, they participate in the same biochemical reactions. nih.govnumberanalytics.com However, their slightly higher mass allows them to be detected and distinguished from the naturally abundant isotopes using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govontosight.ai This enables the precise tracking of the labeled atoms as they are incorporated into various downstream metabolites. nih.gov
The use of ¹³C-labeled compounds, such as Acetanilide-13C6, is fundamental to tracking the flow of carbon atoms through biochemical networks. nih.gov When a ¹³C-labeled substrate is introduced into a biological system, the ¹³C atoms act as a tag. nih.gov As the organism metabolizes the compound, the ¹³C atoms are transferred from the initial substrate to a series of subsequent products. nih.govvliz.be
By extracting metabolites at different time points and analyzing them with mass spectrometry, researchers can identify which molecules have become enriched with ¹³C. nih.gov The specific pattern of ¹³C incorporation into different metabolites reveals the metabolic pathways that are active. nih.gov For example, if this compound is administered, the detection of the ¹³C₆-phenyl group in subsequent molecules confirms that these molecules are degradation products of acetanilide (B955) and that the core ring structure has been retained. tandfonline.com This method provides direct evidence of metabolic routes and the fate of specific carbon backbones within the cell. nih.gov
Metabolic flux analysis is a method used to determine the rates of reactions within a metabolic network. mit.eduresearchgate.net While metabolite concentrations provide a static snapshot of the metabolic state, fluxes offer a dynamic view of how actively pathways are being used. mit.edu Stable isotope tracing is a cornerstone of quantifying these fluxes. nih.govcreative-proteomics.com
After introducing a ¹³C-labeled tracer and allowing the system to reach a metabolic steady state, the distribution of ¹³C among different metabolites is measured. fiveable.me This distribution, known as the mass isotopomer distribution, is a direct result of the underlying reaction rates. nih.gov By fitting this labeling data to a computational model of the metabolic network, the relative rates (fluxes) of the interconnected pathways can be calculated. nih.gov This quantitative approach allows researchers to understand how metabolism is rewired in response to genetic modifications or external stimuli and to determine the relative importance of different pathways. mit.eduresearchgate.net
Tracking Carbon Flow in Biochemical Pathways
Investigating Acetanilide Metabolism and Biotransformation
The use of isotopically labeled acetanilide, such as Acetanilide-¹³C₆ or related forms like 4-bromo-[carbonyl-¹³C]-acetanilide, has been instrumental in elucidating its metabolic fate. tandfonline.comnih.gov These studies provide a detailed map of how the compound is chemically altered (biotransformed) by the body's enzymatic machinery.
Research involving the administration of ¹³C-labeled acetanilide derivatives to rats has allowed for the definitive identification of its urinary metabolites. tandfonline.comnih.gov By using techniques that couple high-performance liquid chromatography (HPLC) with NMR and MS, scientists can separate the various metabolic products and confirm the presence of the ¹³C label, verifying that they originated from the administered compound. tandfonline.comnih.gov
In a study using 4-bromo-[carbonyl-¹³C]-acetanilide, several ¹³C-labeled metabolites were identified in rat urine. tandfonline.comnih.gov These findings demonstrate the types of modifications that acetanilide undergoes. Key identified metabolites included products of N-acetyl group oxidation and ring modification. tandfonline.com
Table 1: Identified ¹³C-Labeled Metabolites of a Labeled Acetanilide Derivative in Rat Urine
| Metabolite Class | Specific Metabolite Identified | Metabolic Modification |
| Sulfate (B86663) Conjugate | 2-amino-5-bromophenylsulphate | Ring hydroxylation and sulfation, N-deacetylation |
| Glucuronide Conjugate | Glucuronide of an N-glycolanilide | N-acetyl group oxidation (to a glycolic acid) and glucuronidation |
| Oxanilic Acid | N-oxanilic acid derivative | N-acetyl group oxidation (to an oxalic acid) |
| Cysteine Conjugate | N-acetyl cysteine conjugate | N-acetyl group oxidation and conjugation with N-acetyl cysteine |
Data sourced from studies on 4-bromo-[carbonyl-¹³C]-acetanilide. tandfonline.comnih.gov
The identification of labeled metabolites allows for the reconstruction of the primary degradation pathways for acetanilide. tandfonline.com For substituted acetanilides, a major route of metabolism is N-deacetylation, where the acetyl group is removed to yield the corresponding aniline (B41778) derivative. tandfonline.comnih.gov This is often followed by other modifications.
Key metabolic pathways identified through tracer studies include:
Oxidation of the N-acetyl group: The methyl group of the acetyl moiety can be oxidized to form a glycolanilide, which can be further oxidized to an N-oxanilic acid. tandfonline.com
Ring Hydroxylation: The aromatic ring of acetanilide is a target for hydroxylation by cytochrome P450 enzymes. researchgate.net
Conjugation: The hydroxylated metabolites and other intermediates are often conjugated with hydrophilic molecules like sulfate or glucuronic acid to increase their water solubility and facilitate excretion. tandfonline.comnih.gov
These pathways convert the initially lipophilic acetanilide into water-soluble compounds that can be easily eliminated from the body in urine. researchgate.net
Stable isotope labeling is uniquely suited to investigate more complex metabolic phenomena like substrate cycling and channeling. d-nb.infonih.gov
Substrate Cycling: Also known as a futile cycle, this occurs when two opposing metabolic pathways run simultaneously, resulting in the net consumption of ATP. Isotope tracing can reveal such cycles. In studies with ¹³C-labeled substituted acetanilides, researchers observed a phenomenon described as "futile deacetylation." tandfonline.comnih.gov After the labeled acetyl group was cleaved (deacetylation), the resulting aniline was re-acetylated using an unlabeled acetyl group from the body's endogenous pool. This was confirmed by detecting N-acetylated metabolites that lacked the ¹³C label, providing direct evidence of a substrate cycle involving the removal and re-addition of the acetyl group.
Metabolic Channeling: This is the process where intermediates in a multi-enzyme pathway are passed directly from one enzyme's active site to the next without diffusing into the bulk cellular fluid. d-nb.infoab-mart.com.cn This can be investigated by incubating isolated mitochondria or cells with a ¹³C-labeled substrate and then adding a large pool of an unlabeled intermediate. ab-mart.com.cn If the pathway is channeled, the unlabeled intermediate will not dilute the ¹³C-labeling in the final product because it cannot access the enzymes within the complex. ab-mart.com.cnacs.org While specific channeling studies on this compound are not prominent, the principles have been demonstrated in central metabolism, where ¹³C-labeling experiments have shown that intermediates in the TCA cycle are processed with limited mixing, suggesting the operation of enzyme complexes or "metabolons". nih.govab-mart.com.cn
Computational Chemistry and Theoretical Studies of Acetanilide 13c6
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the intrinsic properties of molecules. For Acetanilide-13C6, these calculations can elucidate the subtle but significant effects of isotopic substitution on the molecule's quantum mechanical characteristics.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. Methods like Hartree-Fock (HF) and, more commonly, DFT with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d), 6-311++G(d,p)) are employed for this purpose. usna.eduresearchgate.netexaly.comresearchgate.net
The substitution of 12C with the heavier 13C isotope in the benzene (B151609) ring has a negligible effect on the electronic structure and, consequently, a minimal impact on the equilibrium molecular geometry. ajchem-a.com The bond lengths and angles are primarily determined by the electronic potential energy surface, which is independent of atomic mass according to the Born-Oppenheimer approximation. Therefore, the optimized geometry of this compound is expected to be virtually identical to that of unlabeled acetanilide (B955).
Computational studies on acetanilide have shown good agreement between calculated geometries and experimental data from X-ray diffraction. researchgate.net Key structural parameters, such as the amide bond lengths and the dihedral angle describing the twist between the phenyl ring and the acetamido group, are well-reproduced by these theoretical methods. usna.edu The planarity of the phenyl ring is maintained, while the amide group may exhibit a slight twist depending on the crystal packing environment, a factor that is absent in gas-phase calculations. usna.edu
Table 1: Representative Calculated and Experimental Bond Lengths for Acetanilide
This interactive table presents a comparison of bond lengths within the acetanilide molecule, as determined by computational methods (B3LYP/6-31G(d)) and experimental X-ray diffraction. The data for the calculated values can be considered a very close approximation for this compound.
| Bond | Calculated Bond Length (Å) researchgate.net | Experimental Bond Length (Å) researchgate.net |
| N(7)-C(8) | 1.365 | 1.355 |
| C(8)-O(11) | 1.229 | 1.220 |
| N(7)-C(1) | 1.424 | 1.423 |
| C(8)-C(9) | 1.512 | 1.503 |
| C(1)-C(2) | 1.393 | 1.383 |
| C(2)-C(3) | 1.392 | 1.386 |
| C(3)-C(4) | 1.394 | 1.378 |
| C(4)-C(5) | 1.394 | 1.369 |
| C(5)-C(6) | 1.392 | 1.379 |
| C(6)-C(1) | 1.394 | 1.389 |
Note: Atom numbering may vary between studies. The values shown are representative.
Vibrational frequency analysis is a key application of quantum chemistry that is highly sensitive to isotopic substitution. After geometry optimization, a frequency calculation is performed to predict the infrared (IR) and Raman spectra. These calculations yield a set of normal modes, each with a characteristic vibrational frequency.
The substitution of all six carbon atoms in the benzene ring with 13C significantly increases the reduced mass of the vibrational modes involving these atoms. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass. Consequently, the vibrational frequencies for modes involving C-C and C-H stretching and bending within the phenyl ring of this compound are predicted to be lower than those in the unlabeled compound. This phenomenon is known as an isotopic redshift. ajchem-a.com
Computational studies on isotopically labeled benzene (e.g., 13C6H6, C6D6) have demonstrated that DFT calculations can accurately reproduce these isotopic shifts. researchgate.netacs.orgcapes.gov.br By applying the same methodology to this compound, the expected changes in its vibrational spectrum can be reliably predicted. The amide bands (Amide I, II, III), which are characteristic of the -NH-CO- group, are less affected, although some minor shifts can occur due to coupling with the phenyl ring vibrations. ias.ac.in
Table 2: Predicted Vibrational Frequency Shifts for Key Modes in this compound
This table illustrates the expected effect of 13C6 substitution on selected vibrational modes of acetanilide, based on computational analysis and known isotopic effects. The frequencies for unlabeled acetanilide are from calculations, and the shifts for this compound are predicted based on the increased mass of the carbon atoms in the ring.
| Vibrational Assignment (Unlabeled Acetanilide) | Calculated Frequency (cm-1) researchgate.netresearchgate.net | Expected Shift in this compound | Predicted Frequency Range (cm-1) |
| C=O Stretch (Amide I) | ~1720 | Minor | ~1715-1720 |
| N-H Bending (Amide II) | ~1560 | Minor | ~1550-1560 |
| Phenyl Ring C-C Stretch | ~1600 | Significant Redshift | ~1550-1570 |
| Phenyl Ring C-C Stretch | ~1495 | Significant Redshift | ~1450-1470 |
| C-H in-plane bend | ~1180 | Moderate Redshift | ~1150-1170 |
| C-N Stretch (Amide III) | ~1330 | Minor | ~1320-1330 |
The electronic structure of a molecule governs its chemical reactivity. mdpi.com Quantum chemical calculations provide a wealth of information about the distribution of electrons and the energies of molecular orbitals. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MESP). researchgate.netresearchgate.net
Since isotopic substitution does not alter the electronic Hamiltonian, the electronic structure and the associated reactivity descriptors of this compound are essentially identical to those of unlabeled acetanilide. ajchem-a.com
HOMO and LUMO (Frontier Molecular Orbitals) : The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy of the HOMO-LUMO gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com
Molecular Electrostatic Potential (MESP) : The MESP is a map of the electrostatic potential onto the electron density surface of the molecule. It visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of a molecule. researchgate.net For acetanilide, the MESP shows a strong negative potential around the carbonyl oxygen, indicating it is a primary site for electrophilic attack, and a positive potential near the amide hydrogen, a site for nucleophilic interaction. researchgate.net
Local Reactivity Descriptors (Fukui Functions) : These descriptors identify which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack, providing a more detailed picture of reactivity than the MESP alone. scilit.com
Studies on acetanilide and its derivatives consistently show that the reactivity is centered on the acetamido group and influenced by the electronic properties of the phenyl ring. researchgate.netsci-hub.se
Vibrational Frequency Analysis and Isotope Effects
Molecular Dynamics Simulations
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their movements, conformational changes, and interactions with their environment. nih.govresearchgate.net MD simulations of this compound, typically in a solvent like water, can reveal how the molecule behaves in solution. nih.govaip.org
In an MD simulation, the molecule is treated using a classical model with a "force field" (like GAFF or AMBER) that defines the energy of the system based on the positions of its atoms. nih.govresearchgate.net Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time.
For this compound, MD simulations could be used to investigate:
Solvation and Hydrogen Bonding : To study the dynamics of hydrogen bonds between the amide group (both the C=O and N-H) and surrounding water molecules. tandfonline.com
Conformational Dynamics : To explore the rotation around the C-N bond and the flexibility of the molecule in solution.
Isotope Effects on Diffusion : While the effect is small, the increased mass of this compound would lead to slightly slower translational and rotational diffusion compared to its unlabeled counterpart. MD simulations could quantify this difference.
Published MD simulations on unlabeled acetanilide have been used to successfully predict its solubility in water/ethanol (B145695) mixtures and to study the dynamics of its hydrogen bonds in an aqueous environment. nih.govtandfonline.com These studies provide a direct blueprint for how similar investigations could be conducted on this compound to understand the subtle influence of isotopic composition on its dynamic and interactive properties.
Advanced Modeling Techniques for Isotopic Systems
Beyond standard DFT and MD simulations, more advanced computational techniques can be applied to study isotopic systems like this compound with higher accuracy or to probe specific phenomena.
Modeling of NMR Spectra : DFT can be used to predict NMR chemical shifts. mdpi.com By combining geometry optimization with methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the 13C and 1H chemical shifts of this compound. mdpi.comacs.orgwalisongo.ac.id Comparing these theoretical predictions with experimental data is a powerful way to validate the computed structure. Advanced protocols may involve relativistic corrections for heavy atoms, though this is not typically required for carbon. mdpi.com
Kinetic Isotope Effect (KIE) Calculations : KIEs are the changes in reaction rates upon isotopic substitution. They are a crucial tool for elucidating reaction mechanisms. nih.gov Quantum chemical calculations can predict KIEs by modeling the transition states of reactions involving this compound. For example, in a reaction where a C-H or C-C bond on the ring is broken, the heavier 13C isotope would lead to a different zero-point vibrational energy for the reactant and the transition state, resulting in a predictable change in the reaction rate. osti.gov
Path Integral Molecular Dynamics (PIMD) : For reactions where quantum tunneling is significant (e.g., hydrogen transfer), classical MD is insufficient. PIMD is a more advanced simulation technique that incorporates quantum effects like zero-point energy and tunneling, offering a more accurate description of the dynamics of isotopic systems, especially at low temperatures. solubilityofthings.com
Magnetic Isotope Effects : For reactions that proceed through radical pair intermediates, the nuclear spin of the isotopes can influence the reaction pathway. The 13C nucleus has a nuclear spin (I=1/2), unlike the main isotope 12C (I=0). Advanced models based on spin chemistry can be used to investigate whether the presence of 13C nuclei could influence reaction yields or rates through hyperfine coupling interactions in radical mechanisms, a phenomenon known as the magnetic isotope effect. nih.gov
These advanced methods, often combining high-level quantum chemistry with sophisticated simulation protocols, provide the most detailed and accurate theoretical insights into the behavior of isotopically labeled molecules like this compound. nih.govdiva-portal.org
Conclusion and Future Research Directions
Summary of Key Research Contributions of Acetanilide-13C6 Studies
The primary research application of this compound has been in the field of environmental science and analytical chemistry. Its most significant contribution lies in its use as a probe to understand the interactions of acetanilide-based pesticides with components of soil and water.
A notable study employed this compound, which was also labeled with carbon-13 at the carbonyl position, to investigate the molecular dynamics of pesticide interactions with organic matter (OM) surrogates using Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org The key findings from this research are summarized below:
Interaction Site Identification: By measuring the changes in spin-lattice relaxation times (T1) at specific molecular sites, researchers were able to identify the parts of the acetanilide (B955) molecule that have the highest affinity for different types of organic matter. acs.org
Binding Specificity: The study revealed that interactions with materials like cellulose (B213188) and chitin (B13524) primarily involved the nonaromatic parts of the acetanilide molecule. In contrast, interactions with lignin (B12514952) were less specific, involving both the aromatic ring and other parts of the molecule. acs.org
Correlation with Binding Coefficients: The research demonstrated that the relaxation times of the aromatic sites of acetanilides showed a better correlation with experimentally determined binding coefficients (Koc), a key parameter in assessing pesticide mobility in soil. acs.org
This research showcases the pivotal role of this compound in providing detailed, molecular-level insights into the environmental fate of a class of widely used herbicides. acs.org Beyond this specific application, this compound is widely recognized for its role as an internal standard in various analytical methods, enhancing the accuracy and reliability of metabolic and environmental monitoring studies. nih.govpharmacompass.com
Emerging Methodologies and Technologies
The utility of this compound is amplified by its compatibility with a range of advanced analytical platforms. sigmaaldrich.com Emerging methodologies that capitalize on the unique properties of stable isotope-labeled compounds are expanding the scope of its application.
High-Resolution Analytical Techniques: The high isotopic purity of this compound makes it an ideal standard for quantitative analysis. sigmaaldrich.com Modern analytical techniques where it serves as a crucial component include:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for the accurate quantification of analytes in complex matrices. Stable isotope-labeled internal standards like this compound are considered the gold standard for correcting analytical variability. thermofisher.comresearchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS): In UHPLC, the high separation efficiency can sometimes cause deuterium-labeled standards to separate from the target analyte. Carbon-13 labeled standards, such as this compound, are preferred as they co-elute perfectly with the unlabeled analyte, providing superior correction for matrix effects and ion suppression. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: As demonstrated in environmental studies, high-resolution NMR coupled with 13C labeling allows for the probing of specific molecular interactions in solution. acs.org
The development of these sensitive technologies allows researchers to leverage this compound not just for quantification, but for detailed mechanistic and structural investigations.
| Methodology | Key Advantage of this compound | Application Area |
|---|---|---|
| UHPLC-MS/MS | Co-elution with analyte, superior correction for matrix effects. researchgate.net | Quantitative Proteomics, Metabolomics, Drug Metabolism |
| GC-MS | Serves as a robust internal standard for quantification of herbicides and metabolites. researchgate.net | Environmental Analysis |
| High-Resolution NMR | Acts as a probe to identify specific molecular interaction sites. acs.org | Environmental Chemistry, Mechanistic Studies |
| IC-MS | Improves precision and reduces signal variability as a stable isotope-labeled internal standard. thermofisher.com | Environmental Contaminant Analysis |
Potential for Novel Applications of this compound in Research
The properties that make this compound a valuable tool in current research also suggest its potential for a broader range of future applications.
Biomarkers are essential for early disease diagnosis, patient stratification, and monitoring treatment efficacy. pelagobio.comnuvisan.com Quantitative proteomics and metabolomics, which rely heavily on mass spectrometry, are cornerstone technologies in the discovery of new biomarkers. thermofisher.commanchester.ac.uk
The role of stable isotope-labeled compounds in this field is critical. They are used as internal standards to ensure that measurements of potential biomarkers in biological fluids are accurate and reproducible. For instance, 13C-labeled amino acids are used in the SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) method for relative protein quantification, and labeled lipids like 13C6-Glucosylsphingosine serve as internal standards for quantifying disease-relevant metabolites. nih.govcaymanchem.com
Future Outlook: this compound could be employed as an internal standard in the development and validation of diagnostic assays for specific small molecule biomarkers. If a biomarker has a similar chemical structure to acetanilide, or if an assay requires a non-endogenous standard with specific chromatographic properties, this compound could ensure the robustness and accuracy required for clinical translation. nuvisan.commanchester.ac.uk
Catalysis is fundamental to the chemical industry, enabling the efficient production of everything from pharmaceuticals to fuels. ox.ac.uk Understanding the precise mechanism of a catalytic reaction is key to designing more efficient and selective catalysts. manchester.ac.uk
Stable isotope tracers are powerful tools for elucidating reaction mechanisms. By replacing an atom with its heavier isotope, researchers can track the transformation of a molecule through a complex reaction pathway.
Future Outlook: While no specific studies have been published to date, this compound has the potential to be used as a tracer in catalysis research. For example, in studies of enzymatic or heterogeneous catalysis involving the transformation of aniline (B41778) or acetamide (B32628) derivatives, this compound could be used to:
Track the fate of the phenyl ring during the reaction.
Distinguish between different proposed reaction intermediates by analyzing the mass of the products.
Quantify reaction kinetics and isotope effects to probe the rate-determining step of a catalytic cycle.
This could be particularly relevant in the study of biocatalysis for green chemistry applications or in understanding the mechanisms of drug metabolism by cytochrome P450 enzymes. ox.ac.uk
Multi-omics integrates data from different biological layers—such as genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic understanding of complex biological systems. researchgate.netresearchgate.net The strength of a multi-omics study depends on the quality and accuracy of the data from each individual "omic" layer.
Quantitative proteomics and metabolomics are central to this approach. The accuracy of these quantitative measurements is frequently assured by the use of stable isotope-labeled internal standards. thermofisher.com These standards are added to a sample at a known concentration at an early stage of analysis to correct for sample loss during preparation and for variations in instrument response. thermofisher.com
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing Acetanilide-13C6 in isotopic labeling studies?
- Synthesis requires stable isotope incorporation (e.g., carbon-13) via methods like catalytic deuteration or custom organic synthesis. Characterization involves verifying isotopic purity using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Ensure solvent compatibility (e.g., acetone for standard solutions) and quantify isotopic enrichment using validated protocols .
- Methodological Steps:
Optimize reaction conditions (temperature, catalysts) for isotopic incorporation.
Use high-resolution MS to confirm molecular mass shifts (e.g., +6 Da for 13C6).
Validate purity via HPLC coupled with isotope ratio monitoring .
Q. How is this compound applied as an internal standard in environmental or metabolic analyses?
- It serves as a reference compound in quantitative analyses (e.g., LC-MS) to correct for matrix effects or instrument variability. For environmental studies, spike known concentrations into samples to calibrate recovery rates and validate extraction efficiency .
- Methodological Steps:
Prepare a calibration curve with serial dilutions of Acetanilide-13C2.
Use isotopically labeled analogs to distinguish analyte signals from background noise.
Apply statistical models (e.g., linear regression) to quantify analyte concentrations .
Advanced Research Questions
Q. What experimental design principles are critical for using this compound in pharmacokinetic or metabolic flux studies?
- Design must account for isotopic dilution effects, metabolic compartmentalization, and tracer half-life. Use kinetic modeling (e.g., compartmental analysis) to track 13C incorporation into metabolites. Control variables such as dosing regimen, sampling intervals, and biological matrix (e.g., plasma vs. tissue) .
- Methodological Steps:
Administer this compound at a dose ensuring detectable isotopic enrichment.
Collect time-series samples for MS-based metabolomics.
Apply pathway analysis tools (e.g., Isotopomer Spectral Analysis) to infer metabolic fluxes .
Q. How can researchers resolve contradictions in reported toxicity data between Acetanilide and its 13C-labeled analog?
- Discrepancies may arise from differences in isotopic effects on chemical reactivity or metabolic pathways. Conduct comparative assays under identical conditions (e.g., cell lines, exposure duration). Use transcriptomics or proteomics to identify isotope-specific biomarker variations .
- Methodological Steps:
Perform dose-response assays with both compounds.
Analyze metabolite profiles via untargeted MS.
Validate findings using orthogonal techniques (e.g., enzymatic activity assays) .
Q. What strategies optimize the use of this compound in NMR-based structural studies?
- Leverage 13C-13C coupling for enhanced spectral resolution. Use dynamic nuclear polarization (DNP) to amplify signal sensitivity in low-concentration samples. Ensure solvent deuteration (e.g., DMSO-d6) to minimize background interference .
- Methodological Steps:
Prepare samples in deuterated solvents at controlled pH.
Acquire 2D NMR spectra (e.g., HSQC, HMBC) to map isotopic labeling patterns.
Integrate computational tools (e.g., DFT calculations) to correlate spectral data with molecular conformations .
Data Analysis and Reproducibility
Q. How should researchers handle batch-to-batch variability in this compound synthesis?
- Implement quality control (QC) protocols, including isotopic purity checks and impurity profiling via GC-MS. Use statistical process control (SPC) charts to monitor synthesis parameters (e.g., yield, purity) across batches .
- Methodological Steps:
Establish acceptance criteria for isotopic enrichment (>98% 13C).
Document synthesis conditions (e.g., reagent lot numbers, reaction times).
Archive batch samples for retrospective analysis .
Q. What statistical frameworks are recommended for analyzing time-resolved isotopic tracing data involving this compound?
- Employ mixed-effects models to account for biological variability and missing data. Use Bayesian inference to estimate metabolic flux rates with uncertainty intervals. Validate models using synthetic datasets or null experiments .
- Methodological Steps:
Preprocess raw MS data to correct for instrument drift.
Apply dimensionality reduction (e.g., PCA) to identify dominant metabolic trends.
Publish code and raw data in repositories like Zenodo for reproducibility .
Ethical and Reporting Standards
Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?
- Adhere to institutional animal care protocols (IACUC) for tracer dosing and sample collection. Report isotopic administration routes, doses, and welfare monitoring in line with ARRIVE guidelines .
- Methodological Steps:
Pre-register study designs in public repositories (e.g., OSF).
Include negative controls to distinguish isotope-specific effects from background variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
